molecular formula C9H8BrN3 B2463810 (1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene CAS No. 2470279-37-7

(1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene

Cat. No. B2463810
CAS RN: 2470279-37-7
M. Wt: 238.088
InChI Key: PXXGBORJZUJVFL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a versatile compound that has been used in various research applications, including drug discovery, chemical biology, and organic synthesis.

Scientific Research Applications

Chiral Serotonin Uptake Inhibitors

The compound (1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene and its related chiral 1-substituted 2,3-dihydro-1H-indenes have been investigated for their potential as serotonin uptake inhibitors. The absolute configuration of one such inhibitor, (+)-cis-2,3-dihydro-2[(methylamino)methyl]-1-[4-(trifluoromethyl)phenoxy]-1H-indene hydrochloride, was established as 1S,2S using circular dichroism spectrum analysis (Michals & Smith, 1993).

Structural and Vibrational Studies

The molecular structure and vibrational properties of 2,3-dihydro-1H-indene, a derivative of this compound, have been examined through density functional theory calculations. These studies provide insights into the reactivity and polar nature of these molecules, potentially informing their applications in chemical synthesis (Prasad et al., 2010).

Synthesis of Novel Ligands and Metallocenes

Research has also focused on the synthesis of novel ligands containing azole fragments bonded with cyclopentadienyl via nitrogen, starting from compounds like 2-bromo-1H-indene, closely related to this compound. These studies are significant for developing new semisandwich complexes of zirconium and hafnium, which have applications in catalysis (Lebedev et al., 2009).

Organic Semiconductor Materials

Derivatives of 1H-indene, similar to this compound, have been used in the synthesis of carbon-bridged phenylenevinylene compounds. These compounds show promising properties for use as ambipolar organic semiconductor materials, which could be relevant in electronics (Zhu et al., 2009).

Enantioselective Synthesis and Biocatalysis

The enantioselective synthesis of this compound derivatives has been studied, including their use as intermediates in the synthesis of biologically active compounds. Biocatalysis using enzymes like lipases has been employed to resolve racemates of these compounds, contributing to pharmaceutical chemistry (Prysiazhnuk et al., 2021).

properties

IUPAC Name

(1S)-1-azido-4-bromo-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXGBORJZUJVFL-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N=[N+]=[N-])C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N=[N+]=[N-])C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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